molecular formula C42H68N10O11S B549517 GR 64349 CAS No. 137593-52-3

GR 64349

Cat. No.: B549517
CAS No.: 137593-52-3
M. Wt: 921.1 g/mol
InChI Key: HVUNRXRFMQDMBO-ICQHUDCBSA-N
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Description

The compound GR 64349 is a complex organic molecule with a highly specific structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of bonds and functional groups. The process typically begins with the preparation of individual amino acid derivatives, which are then sequentially coupled using peptide bond-forming reactions. Protecting groups are often employed to prevent unwanted side reactions, and these groups are removed in the final stages of synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of complex peptides and proteins. Key considerations in industrial production include the optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include alkyl halides, acyl chlorides, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfur-containing groups would yield sulfoxides or sulfones, while reduction of carbonyl groups would produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a model system for studying peptide bond formation, protein folding, and the effects of specific functional groups on molecular properties.

Biology

In biological research, this compound may serve as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acid residues in biological processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications, such as the development of peptide-based drugs or as a scaffold for designing novel pharmaceuticals.

Industry

In industry, this compound might be utilized in the production of specialized materials, such as biodegradable polymers or as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The precise mechanism would require detailed studies to elucidate the molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • GR 64349
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acids and the presence of multiple functional groups, which confer distinct chemical and biological properties

Biological Activity

GR 64349 is a potent and selective agonist for the neurokinin-2 receptor (NK2R), a member of the tachykinin receptor family. Its biological activity has been extensively studied, particularly in the context of reproductive physiology and smooth muscle contraction. This article presents a detailed overview of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Properties:

  • Chemical Name: this compound
  • Selectivity: Over 1,000-fold selectivity for NK2R compared to NK1R and over 300-fold compared to NK3R .
  • Mechanism of Action: Agonist at NK2 receptors, influencing various physiological processes including hormone secretion and smooth muscle contraction.

This compound primarily acts on NK2 receptors, which are involved in several physiological functions, particularly in the central nervous system and peripheral tissues. Activation of NK2R by this compound leads to various downstream effects, including modulation of gonadotropin-releasing hormone (GnRH) secretion and uterine contraction.

Experimental Findings

  • LH Secretion Studies:
    • In studies involving ovariectomized (OVX) goats, this compound administration resulted in significant increases in luteinizing hormone (LH) secretion. The drug was administered at doses of 200 nmol and 1000 nmol, leading to observable increases in multiunit activity (MUA) volleys associated with LH pulses .
    Dose (nmol)MUA Volley InductionLH Pulse Response
    200YesYes
    1000YesYes
  • Contractile Response Studies:
    • This compound has been shown to induce concentration-dependent contractions in isolated guinea pig tissues. The pD2 values for this compound were reported as approximately 8.30, indicating a high potency for inducing contractions via NK2R activation .
  • Comparison with Other Agonists:
    • In comparative studies with other neurokinin agonists such as [Nle10]-NKA(4–10), this compound demonstrated superior efficacy in stimulating NK2R, underscoring its selectivity and potency .

Case Studies

Several studies have investigated the role of this compound in various biological systems:

  • Reproductive Axis Regulation:
    A study examining the effects of NK2R signaling on the reproductive axis found that this compound significantly influenced LH secretion through its action on GnRH neurons. This highlights its potential therapeutic applications in reproductive health .
  • Smooth Muscle Contraction:
    Research on isolated smooth muscle tissues indicated that this compound could effectively induce contractions similar to those produced by endogenous tachykinins. This suggests its potential use in treating conditions associated with smooth muscle dysfunction .

Properties

CAS No.

137593-52-3

Molecular Formula

C42H68N10O11S

Molecular Weight

921.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28+,29-,30-,31-,32-,34-/m0/s1

InChI Key

HVUNRXRFMQDMBO-ICQHUDCBSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Appearance

White lyophilised solid

Key on ui application

GR 64349 is a potent and selective agonist at the NK-2 tachykinin receptor, which Initiates changes in the colon, intestine and spinal cord.

boiling_point

1342.8ºC at 760mmHg

melting_point

N/A

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KDSFVGLM(Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide)

storage

-20°C

Synonyms

[3R-[1[S*(S*)],3R*]]-L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-N-[1-[1-[[[1-(aminocarbonyl)-3-(methylthio)propyl]amino]carbonyl]-3-methylbutyl]-2-oxo-3-pyrrolidinyl]-L-valinamide;  L-Lysyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-valyl-(αS,3R)-3-amino-α-(2-methylpropyl)-2-oxo-1-pyrrolidineacetyl-L-methioninamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.